molecular formula C20H16O4 B6411567 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261915-28-9

4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6411567
CAS RN: 1261915-28-9
M. Wt: 320.3 g/mol
InChI Key: NAWFRCHEBYUPPM-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid, or 4-BHBA, is a synthetic compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 137-138°C and a molecular weight of 254.29 g/mol. 4-BHBA has been studied for its potential use in medicinal chemistry, drug delivery, and biochemistry.

Scientific Research Applications

4-BHBA has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound for studying the reactivity of benzyloxybenzoic acids, as well as for investigating their biological activity. It has also been used as a substrate for studying the enzymatic hydrolysis of esters and amides. Additionally, 4-BHBA has been studied for its potential use in drug delivery, as it can be used to increase the solubility of poorly water-soluble drugs.

Mechanism of Action

The mechanism of action of 4-BHBA is not yet fully understood. However, it is believed that 4-BHBA may act as an inhibitor of certain enzymes involved in the metabolism of drugs. It has also been suggested that 4-BHBA may act as an antioxidant, as it has been found to scavenge reactive oxygen species. Additionally, 4-BHBA may act as an agonist of certain receptors, such as the serotonin receptor 5-HT1A.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BHBA are not yet fully understood. However, it has been suggested that 4-BHBA may have anti-inflammatory and antioxidant effects. Additionally, 4-BHBA has been found to reduce the formation of reactive oxygen species and to inhibit the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of 4-BHBA for lab experiments is its high solubility in organic solvents. This makes it easy to work with in a variety of laboratory settings. Additionally, 4-BHBA is relatively stable and has a low toxicity profile. However, it is important to note that 4-BHBA is a synthetic compound and its effects on humans and animals have not yet been fully studied. As such, it should be used with caution in laboratory experiments.

Future Directions

Given the potential applications of 4-BHBA, there are a number of future directions for research. One area of research is to further investigate the biochemical and physiological effects of 4-BHBA on humans and animals. Additionally, there is potential for further research into the mechanism of action of 4-BHBA and its potential use in drug delivery. Finally, further research could be conducted into the synthesis of 4-BHBA and the development of novel methods of synthesis.

Synthesis Methods

4-BHBA is produced through a two-step synthesis process. The first step involves the reaction of benzyl chloroformate with 3-hydroxybenzoic acid. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields 4-(2-chlorobenzyloxy)benzoic acid. This intermediate is then reacted with sodium hydroxide to produce 4-BHBA. The overall yield of this two-step process is typically around 70%.

properties

IUPAC Name

3-hydroxy-4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-18-12-15(20(22)23)10-11-16(18)17-8-4-5-9-19(17)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWFRCHEBYUPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692186
Record name 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid

CAS RN

1261915-28-9
Record name 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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